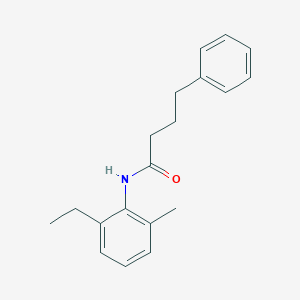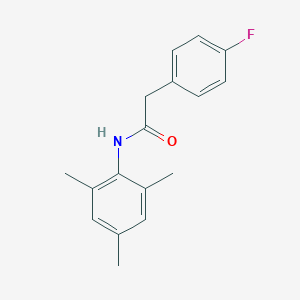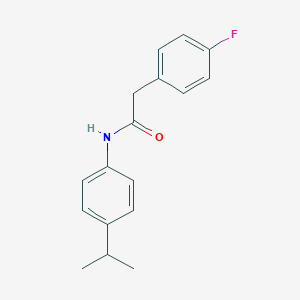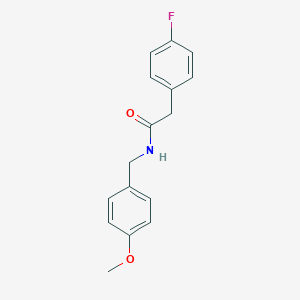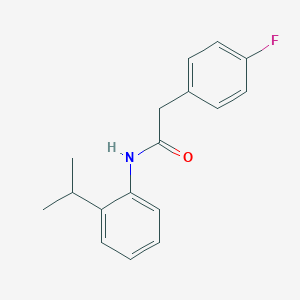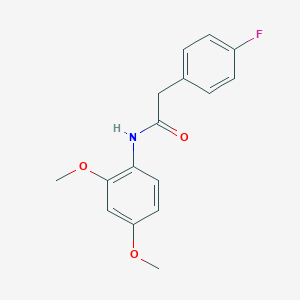
4-Ethylphenyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenyl 3-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis and has shown promising results in biological studies.
Mecanismo De Acción
The mechanism of action of 4-Ethylphenyl 3-methylbenzoate is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethylphenyl 3-methylbenzoate exhibits low toxicity and is well-tolerated by cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, while having no significant effect on normal cells. Additionally, it has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Ethylphenyl 3-methylbenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 4-Ethylphenyl 3-methylbenzoate. One area of interest is its potential as a drug candidate for the treatment of cancer, bacterial, and fungal infections. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Another area of interest is its potential applications in materials science. It has been reported to have fluorescent properties, which may make it useful in the development of sensors and other optical devices.
In conclusion, 4-Ethylphenyl 3-methylbenzoate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method is well-established, and it has been shown to exhibit low toxicity and promising results in biological studies. Further research is needed to fully understand its mechanism of action and to optimize its potential applications.
Métodos De Síntesis
The synthesis of 4-Ethylphenyl 3-methylbenzoate can be achieved through the Friedel-Crafts acylation reaction. This reaction involves the reaction of ethylbenzene with a mixture of acetyl chloride and aluminum chloride, followed by the reaction of the resulting product with methyl benzoate. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
4-Ethylphenyl 3-methylbenzoate has shown potential applications in various scientific research fields. In organic synthesis, it is commonly used as a reagent in the preparation of various compounds. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in the synthesis of chiral compounds.
In biological studies, 4-Ethylphenyl 3-methylbenzoate has shown promising results as a potential drug candidate. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antibacterial and antifungal properties.
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
(4-ethylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-3-13-7-9-15(10-8-13)18-16(17)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3 |
Clave InChI |
RZQHRKNSJODLDV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C |
SMILES canónico |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



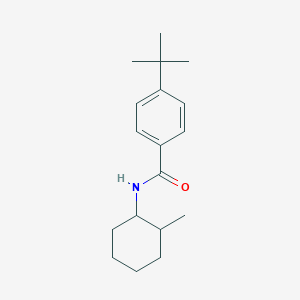


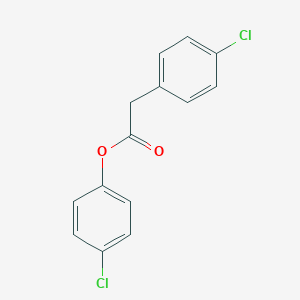
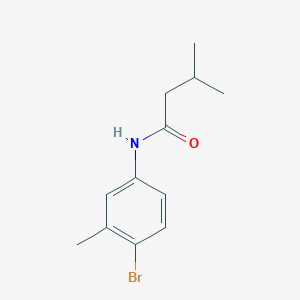
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)

